

Bioequivalence Study Design & Parameters

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Compound Focus: Glycyclamide

CAS No.: 664-95-9

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The table below summarizes the core design elements and key pharmacokinetic parameters from a bioequivalence study comparing two modified-release gliclazide 30 mg tablets [1].

Study Aspect	Description
Objective	Compare the rate and extent of absorption of a test product (Glycon MR) and a reference product (Diamicon MR) [1].
Design	Single-dose, two-treatment, two-period, two-sequence crossover design [1].
Subjects	18 healthy volunteers [1].
Conditions	Studied under both fasted and fed conditions [1].
Washout Period	2 weeks [1].
Key PK Parameters	(C_{\max}), (AUC_{0-t}), ($AUC_{0-\infty}$), (T_{\max}), ($t_{1/2}$) [1].
Blood Sampling	17 time points over 72 hours (pre-dose, then 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, 60, 72 h) [1].
Analytical Method	HPLC with UV detection [1].

Study Aspect	Description
Statistical Analysis	ANOVA on log-transformed (C_{\max}) and AUC; 90% confidence intervals evaluated against the 80-125% bioequivalence range [1].

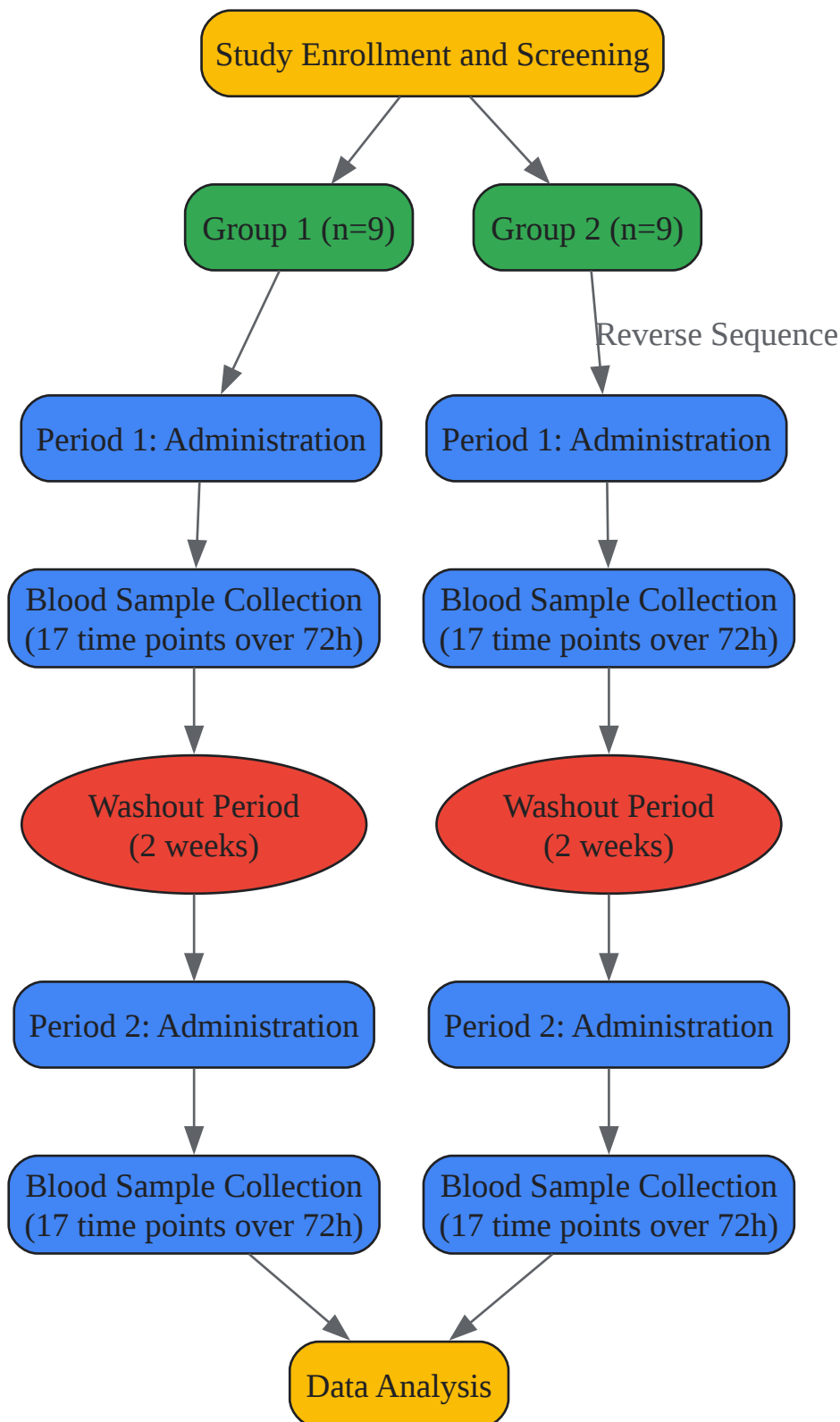
Detailed Experimental Protocols

For researchers to replicate or adapt, here is a more detailed look at the critical experimental methods.

- **Subject Selection:** Volunteers were healthy adults (aged 18-42) with a body mass index (BMI) between 19-25 kg/m². Health was confirmed via medical history, physical examination, routine blood tests, and screening for hepatitis and HIV [1].
- **Drug Administration and Conditions:**
 - **Fasted Condition:** Volunteers received a single 30 mg tablet with 240 mL of a 20% glucose solution after an overnight fast [1].
 - **Fed Condition:** Volunteers received the tablet 10 minutes after starting a standard "Melander type" breakfast. The study administered glucose solution at 2 hours and a standard lunch at 4 hours post-dose [1].
- **Sample Analysis:**
 - **Sample Preparation:** Plasma samples were separated by centrifugation and stored at -20°C until analysis. Drug extraction from plasma used solid-phase extraction (C18-E columns) [1].
 - **HPLC-UV Conditions:** A C-18 reversed-phase column with a guard column was used. The mobile phase was a mixture of 10 mM perchloric acid (pH 3.5), acetonitrile, 2-propanol, and triethylamine. The system was run isocratically at a flow rate of 1.0 mL/min and 55°C, with detection at 230 nm. Glibenclamide was used as an internal standard [1].
 - **Validation:** The assay was linear from 10–2000 ng/mL, with a lower limit of quantitation (LLOQ) of 10.0 ng/mL [1].

Crossover Design Workflow

The following diagram illustrates the sequence and structure of the two-period, two-sequence crossover design, which is central to this type of study.



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Insights from Related Sulfonylurea Studies

While the above details are for gliclazide, bioequivalence studies for **glibenclamide (glyburide)** follow a nearly identical framework, reinforcing the standard practices in the field [2] [3].

- **Similar Designs:** A study on 5 mg glibenclamide tablets also used a randomized, crossover design in 24 healthy volunteers, collecting 15 blood samples over 24 hours and using HPLC for analysis [2].
- **Consistent Endpoints:** The primary parameters for bioequivalence (C_{\max}), (AUC) and the statistical acceptance criteria (90% CI within 80-125%) are universal for these studies [2] [3].
- **Food Effect:** The gliclazide study specifically included both fasted and fed conditions to investigate the effect of food on absorption, a common requirement in modern bioequivalence guidelines [1].

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References

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2. Bioequivalence evaluation of glibenclamide 5-mg tablets [pubmed.ncbi.nlm.nih.gov]
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